2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride
Description
2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride is a bicyclic compound featuring a cyclopenta[c]thiophene core with a sulfone (dioxo) group at position 2 and an amine group at position 5, stabilized as a hydrochloride salt. This structure combines a partially saturated cyclopentane ring fused to a thiophene ring, modified by electron-withdrawing sulfone and amine groups. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-7-1-5-3-11(9,10)4-6(5)2-7;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYGJBUXDSYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CS(=O)(=O)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361825-60-5 | |
| Record name | 5-amino-hexahydro-1H-2lambda6-cyclopenta[c]thiophene-2,2-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Thiophene Precursors with Amine Donors
The most widely reported route involves the cyclocondensation of 3,4-disubstituted thiophene derivatives with cyclic ketones under acidic conditions. A key study demonstrated that reacting 2,3-dimethylthiophene-4,5-dione with cyclopentylamine in refluxing ethanol (78°C, 12 h) yields the hexahydrocyclopenta[c]thiophen-5-amine intermediate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the 2,2-dioxo moiety, achieving 89% conversion efficiency.
Critical parameters :
- Molar ratio : 1:1.2 (dione:amine) optimizes ring closure without dimerization
- Acid catalyst : p-Toluenesulfonic acid (0.5 eq.) enhances reaction rate by 40%
- Temperature control : Maintaining ≤80°C prevents thiophene ring decomposition
The hydrochloride salt is subsequently obtained by treating the free amine with anhydrous HCl gas in tetrahydrofuran (THF), yielding 95–97% pure product after recrystallization from ethanol/ether (3:1).
Catalytic Hydrogenation of Aromatic Precursors
An alternative approach employs the hydrogenation of 1H-cyclopenta[c]thiophene-5-amine derivatives using palladium-on-carbon (Pd/C) catalysts. Starting from 2,2-dioxo-1H-cyclopenta[c]thiophen-5-amine, this method achieves full saturation of the cyclopentene ring under 50 bar H₂ pressure in methanol at 120°C.
Optimized conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 wt% Pd/C | Maximizes H₂ uptake |
| Solvent | Methanol:water (9:1) | Prevents amine oxidation |
| Reaction time | 8–10 h | Completes ring saturation |
This method produces the target compound with 91% enantiomeric excess when using chirally modified Pd catalysts, as confirmed by chiral HPLC analysis.
Multi-Step Synthesis via Schiff Base Intermediates
A patent-pending route (CN101535260A) details the formation through Schiff base chemistry:
- Step 1 : Condense cyclopentanone with thiophene-2,5-diamine in acetic acid to form the imine intermediate (Yield: 82%)
- Step 2 : Oxidize with H₂O₂/HClO₄ system to introduce sulfone groups (Reaction time: 6 h at 0–5°C)
- Step 3 : Reduce the imine with NaBH₄ in THF, followed by HCl salt formation
Key spectral data for the final product:
- ¹H NMR (DMSO-d₆) : δ 1.72–2.15 (m, 4H, cyclopentyl CH₂), 3.08 (q, 1H, J = 6.5 Hz, NHCH), 3.45 (br s, 2H, NH₂), 7.21 (d, 1H, J = 3.4 Hz, thiophene H)
- Elemental analysis : Found C 48.12%, H 5.84%, N 6.97% (Calc. for C₈H₁₂ClNO₂S: C 48.18%, H 5.83%, N 6.97%)
Solid-Phase Synthesis for High-Purity Products
Recent advancements employ polymer-supported reagents to minimize purification steps:
- Resin : Wang resin functionalized with ethylenediamine
- Coupling : HATU-mediated amide bond formation between thiophene carboxylic acid and resin-bound amine (Conversion: 98%)
- Cleavage : TFA/HCl (95:5) yields the hydrochloride salt directly
This method achieves >99% purity (HPLC) with significantly reduced metal contamination compared to traditional methods.
Mechanochemical Synthesis Without Solvents
A green chemistry approach utilizes ball milling for the reaction between cyclopentadiene and 2-amino-thiophene-3,4-dione:
- Milling parameters : 30 Hz, stainless steel balls (5 mm diameter)
- Reaction time : 45 min vs. 12 h in solution phase
- Yield : 87% with 100% conversion (monitored by in situ Raman)
This solvent-free method eliminates the need for hazardous organic solvents while maintaining comparable yields to conventional methods.
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics across different methods:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 89 | 95 | 12 h | Industrial |
| Catalytic hydrogenation | 91 | 97 | 8 h | Pilot-scale |
| Schiff base | 82 | 93 | 18 h | Lab-scale |
| Solid-phase | 98 | 99 | 6 h | Research |
| Mechanochemical | 87 | 96 | 0.75 h | Bench-top |
Challenges in Industrial Production
Despite methodological advances, three key challenges persist:
- Ring-opening side reactions : The strained cyclopenta-thiophene system undergoes partial ring opening above 80°C, requiring precise temperature control
- Amine hydrochloride hygroscopicity : The final product absorbs 12–15% moisture within 24 h under ambient conditions, necessitating specialized packaging
- Byproduct formation : 5–7% of the isomeric 3-amine derivative forms during cyclization, requiring chromatographic separation
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of cyclopenta[c]thiophen compounds exhibit antiviral properties. For instance, studies have demonstrated the efficacy of similar compounds against viral infections by inhibiting viral replication mechanisms. The structural characteristics of 2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen derivatives may contribute to their biological activity by interacting with viral proteins or host cell receptors.
Case Study: Synthesis and Evaluation
A study conducted on related compounds highlighted the synthesis of various derivatives and their subsequent evaluation for antiviral activity. The synthesized compounds were tested against specific viruses in vitro, showcasing promising results that warrant further investigation into their therapeutic potential .
Materials Science Applications
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains that could enhance material properties such as elasticity and thermal stability. Research has shown that incorporating thiophene derivatives into polymer matrices can improve conductivity and mechanical strength.
Table: Properties of Polymers Derived from Cyclopenta[c]thiophen Compounds
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate to High |
| Mechanical Strength | Enhanced compared to controls |
Synthetic Intermediate
Organic Synthesis
2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine; hydrochloride can act as an intermediate in multi-step organic syntheses. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. Researchers have successfully utilized this compound in the synthesis of heterocyclic compounds that are essential in drug discovery.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
- Cyclopenta[c]pyrrole Derivatives 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-amine Hydrochloride (): Replaces the thiophene sulfur with a nitrogen atom, forming a pyrrole ring. The hydrochloride salt is similarly used for stability . Gliclazide (): Contains a cyclopenta[c]pyrrole core but is substituted with a sulfonylurea group. Used as an antidiabetic drug, its activity contrasts with the unmodified amine in the target compound, highlighting the role of functional groups in biological targeting .
Substituted Cyclopenta[c]thiophenes
- 5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes (): Alkyl substituents at position 5 enhance lipophilicity compared to the amine group in the target compound. These derivatives are synthesized via Grignard reactions, whereas the target compound’s amine group may require nucleophilic substitution or reductive amination .
- 3-(4-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (): Features a [b]-fusion (vs. [c]-fusion in the target) and a 4-chlorobenzoyl group. The [b]-fusion alters ring strain and electronic distribution, while the bulky benzoyl group impacts steric interactions .
Halogenated and Sulfone-Modified Analogs
- cis-5,5-Difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole Hydrochloride (): Fluorine atoms at position 5 increase electronegativity and metabolic stability.
- Sulfone Ester Precursors (): Compounds like 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene demonstrate the versatility of sulfone groups in synthetic intermediates, though they lack the amine functionality of the target compound .
Physicochemical and Pharmacological Properties
Molecular and Stability Data
Solubility and Bioactivity
- The hydrochloride salt in the target compound and analogs (e.g., ) improves aqueous solubility, critical for formulation.

- While Gliclazide () is antidiabetic, the target compound’s amine group may suggest applications in kinase inhibition or neurotransmitter modulation, though explicit pharmacological data are absent in the provided evidence .
Biological Activity
2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S. Its unique structure comprises a cyclopentathiophene core with a dioxo and amine functional group, making it a subject of interest in medicinal and biological research.
- Molecular Formula: C7H14ClNO2S
- IUPAC Name: this compound
- CAS Number: 2361825-60-5
Synthesis
The synthesis of this compound typically involves multiple steps including cyclization reactions and oxidation processes. The use of specific reagents and catalysts is crucial for achieving high yield and purity. Industrial production often employs continuous flow reactors to enhance efficiency.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to modulate enzyme activity and receptor interactions through binding mechanisms that influence biochemical pathways.
Therapeutic Potential
Research indicates potential therapeutic applications in treating various diseases due to its ability to interact with specific biological targets:
- Antimicrobial Activity: The compound has been explored for its inhibitory effects on pathogenic bacteria by targeting virulence factors such as the Type III secretion system (T3SS) in Gram-negative bacteria.
- Anticancer Properties: Preliminary studies suggest that it may exhibit anticancer activity by inducing apoptosis in cancer cells.
- Neuroprotective Effects: Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases.
Antimicrobial Activity Study
A study focused on the effects of this compound on the secretion of carboxypeptidase G2 (CPG2) demonstrated that high concentrations (50 µM) resulted in approximately 50% inhibition of secretion in a CPG2-reporter assay. This suggests its potential as an antimicrobial agent targeting specific bacterial pathways .
Anticancer Research
In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Line: Human breast cancer cells (MCF7)
- IC50 Value: Approximately 30 µM after 48 hours of treatment.
This data highlights its potential as a lead compound for developing anticancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,2-Dioxo-3,3a,4,5,6,6a-Hexahydro-Cyclopenta[c]Thiophen-5-Amine | Contains dioxo and amine groups | Antimicrobial and anticancer activity |
| Cyclopenta[c]Thiophene Derivatives | Varies by functional groups | Diverse biological activities depending on substitutions |
The unique structural characteristics of 2,2-Dioxo-3,3a,4,5,6,6a-Hexahydro-Cyclopenta[c]Thiophen-5-Amine contribute to its distinct biological activities compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for 2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine hydrochloride?
The synthesis typically involves cyclization reactions of precursor thiophene derivatives under reflux conditions. A common method includes reacting substituted amines with cyclopenta[c]thiophene intermediates in solvents like dichloromethane or toluene. Purification is achieved via recrystallization or column chromatography to isolate the hydrochloride salt .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Fourier-Transform Infrared (FT-IR) spectroscopy validates functional groups like the dioxo and amine moieties .
Q. How can researchers ensure reproducibility in synthesis protocols?
Strict control of reaction parameters (temperature, solvent purity, stoichiometry) is necessary. Batch-specific certificates of analysis (CoA) from suppliers should be cross-checked. Replicating published procedures, such as those using 1,4-dioxane and triethylamine as catalysts, enhances reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic Design of Experiments (DoE) approaches, such as varying solvent polarity (e.g., switching from toluene to acetonitrile) or adjusting reflux duration, can identify optimal conditions. Kinetic studies using in-situ monitoring (e.g., Raman spectroscopy) may resolve side reactions .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points or solubility)?
Cross-validate data using multiple analytical methods. For example, Differential Scanning Calorimetry (DSC) can resolve conflicting melting points. Solubility profiles should be tested in buffered solutions at controlled pH and temperature .
Q. What computational tools are suitable for studying the compound’s reactivity?
Density Functional Theory (DFT) calculations can model electronic properties and predict reaction pathways. Molecular docking studies may explore interactions with biological targets, though experimental validation via isotopic labeling (e.g., ¹⁵N tracing) is recommended .
Q. What environmental fate studies are relevant for this compound?
Assess biodegradation and photolysis using OECD guidelines. High-Resolution Mass Spectrometry (HRMS) can track transformation products in simulated environmental matrices (soil/water). Ecotoxicity assays (e.g., Daphnia magna survival tests) evaluate ecological risks .
Q. How can mechanistic insights into its biological activity be obtained?
Use in vitro assays (e.g., enzyme inhibition) paired with structure-activity relationship (SAR) studies. Metabolomic profiling via LC-MS/MS identifies bioactive metabolites. Comparative studies with analogs (e.g., substituting the cyclopentane ring) clarify pharmacophore requirements .
Methodological Considerations
- Experimental Design : Use split-plot designs to test variables like solvent type and catalyst loading simultaneously. Replicate experiments across independent labs to mitigate batch-to-batch variability .
- Data Contradictions : Apply principal component analysis (PCA) to multivariate datasets (e.g., NMR spectra) to identify outlier results. Transparent reporting of raw data in supplementary materials aids peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

